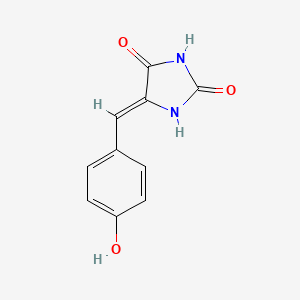

(5Z)-5-(4-Hydroxybenzylidene)-2,4-imidazolidinedione

Descripción general

Descripción

“(5Z)-5-(4-Hydroxybenzylidene)-2,4-imidazolidinedione” is a chemical compound with the molecular formula C10H8N2O3 . It is also known by other names such as “(5Z)-5-(4-Hydroxybenzylidene)-1,3-thiazolidine-2,4-dione” and “(5Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-quinone” among others .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound “(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” was synthesized from commercial rhodanine and 4-hydroxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of “(5Z)-5-(4-Hydroxybenzylidene)-2,4-imidazolidinedione” consists of a imidazolidinedione ring with a hydroxybenzylidene group attached .

Physical And Chemical Properties Analysis

“(5Z)-5-(4-Hydroxybenzylidene)-2,4-imidazolidinedione” has a density of 1.5±0.1 g/cm3, and its molar refractivity is 58.1±0.3 cm3 . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .

Aplicaciones Científicas De Investigación

Fluorescent Probes

This compound has been studied as a fluorescent probe due to the pronounced effect of the confined environment on its photochemical properties . The photoisomerization and thermal reversion of this compound have been studied under 365-nm-irradiation .

DNA Labelling

The compound has shown potential in DNA labelling . Photophysical studies of benzylidene imidazothiazolone in the presence of dsDNA revealed fluorescence enhancement . This suggests that the compound could be used as a valuable tool for the detailed investigation of physicochemical, biochemical, or biological systems .

Study of Enthalpy–Entropy Compensation Effect

The compound’s photoisomerization and thermal reversion were studied under 365-nm-irradiation, resulting in the observation of an enthalpy–entropy compensation effect . This could provide valuable insights into the thermodynamics of photochemical reactions.

Synthesis of Derivatives

The compound can be used in the synthesis of derivatives . For example, 4-Hydroxybenzylideneacetone is used in the synthesis of 4-(4-hydroxy-phenyl)-butan-2-one . This reaction needs the reagents of cyclohexane and AlCl3, and the solvent of CH2Cl2 .

Study of Confined Environment Effects

Due to the pronounced effect of the confined environment on the photochemical properties of 4-hydroxybenzylidene imidazolinone (HBI), a GFP-related chromophore, imidazolidinone and imidazothiazolone analogues have been studied . This compound could be used to further understand the effects of confined environments on photochemical properties.

Biochemical Systems Investigation

The prepared compounds could be considered as a valuable tool for the detailed investigation of physicochemical, biochemical, or biological systems . This could include studying the interactions between the compound and various biomolecules, or using the compound as a probe to study the structure and dynamics of biological systems.

Direcciones Futuras

Research on similar compounds suggests potential applications in various fields. For instance, some 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones have been identified as new inhibitors of Protein Kinase DYRK1A . This suggests that “(5Z)-5-(4-Hydroxybenzylidene)-2,4-imidazolidinedione” and similar compounds could have potential applications in the field of medicinal chemistry and drug discovery .

Propiedades

IUPAC Name |

(5Z)-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15)/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDDIBZITPTASO-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-(4-Hydroxybenzylidene)-2,4-imidazolidinedione | |

CAS RN |

80171-33-1 | |

| Record name | 2,4-Imidazolidinedione, 5-((4-hydroxyphenyl)methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080171331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49419 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2,5-Dimethyl-1-phenyl-3-pyrrolyl)-1,3,4-oxadiazol-2-yl]-1-benzopyran-2-one](/img/structure/B1223795.png)

![3-(1H-indol-3-yl)propanoic acid [2-[tert-butyl-(phenylmethyl)amino]-2-oxoethyl] ester](/img/structure/B1223796.png)

![1-[2-(4-Methoxyphenoxy)ethylthio]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B1223797.png)

![N-[2-[(cyclohexylamino)-oxomethyl]phenyl]-4-methyl-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1223803.png)

![2-[(S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223809.png)

![4-[[[1-Oxo-2-[(2-oxo-3-phenyl-1-benzopyran-7-yl)oxy]ethyl]amino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1223811.png)

![N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-(4-methoxy-phenyl)-acrylamide](/img/structure/B1223812.png)

![N-(1H-benzimidazol-2-yl)-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide](/img/structure/B1223814.png)

![2-[3-(2,3-Dichlorophenoxy)propylamino]ethanol](/img/structure/B1223816.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B1223817.png)